Provastatin
Descripción general
Descripción
Synthesis Analysis
Provastatin is synthesized through a complex biochemical pathway involving multiple enzymes. The biosynthesis of Lovastatin, a precursor of statins like Provastatin, involves Lovastatin nonaketide synthase (LovB) and a trans-acting enoyl reductase (LovC), which work together in a catalytic process involving around 35 steps (Wang et al., 2021). This process is facilitated by the formation of a LovB–LovC complex, providing insights for potential re-engineering of the synthesis pathway for new statin derivatives.
Molecular Structure Analysis
The molecular structure of Provastatin is characterized by its statin lactone ring, which undergoes in vivo hydrolysis to form the active beta-hydroxy acid. The cryo-EM structures of the LovB–LovC complex reveal an X-shaped dimer organization, essential for the biosynthesis of Lovastatin (Wang et al., 2021). This structural understanding is crucial for exploring modifications to enhance its therapeutic efficacy.
Chemical Reactions and Properties
The chemical properties of Provastatin are largely defined by its function as an HMG-CoA reductase inhibitor. It undergoes biotransformation through various routes, including hydrolysis of the lactone ring, oxidation of the fused-ring system, and beta-oxidation of the dihydroxy acid side chain (Halpin et al., 1993). These reactions lead to the production of several metabolites with varying pharmacological activities.
Aplicaciones Científicas De Investigación
1. Hyperlipidemia Management
- Summary of Application : Pravastatin Sodium (PS) is a cholesterol-lowering drug used to treat hyperlipidemia. A study aimed to fabricate Pravastatin-loaded nanogel for evaluation of its effect in hyperlipidemia treatment .
- Methods of Application : Pravastatin-loaded chitosan nanoparticles (PS-CS-NPs) were prepared by the ionic gelation method; then, these prepared NPs were converted to nanogel by adding a specified amount of 5% poloxamer solution .
- Results or Outcomes : The in vitro drug release of the nanogel formulation revealed the sustained release (59.63% in 24 h) of the drug. Higher drug entrapment efficacy was observed. The hemolytic activity showed lesser toxicity in nanoformulation than the pure drug solution .
2. Biotechnological Production
- Summary of Application : In recent years, statins have also been reported to have other biological activities and numerous potential therapeutic uses. Natural statins are lovastatin and compactin, while pravastatin is derived from the latter by biotransformation .
- Methods of Application : Lovastatin and compactin are produced industrially by liquid submerged fermentation, but can also be produced by the emerging technology of solid-state fermentation .
- Results or Outcomes : Advances in the biochemistry and genetics of lovastatin have allowed the development of new methods for the production of simvastatin .
3. Cardiovascular Disease Prevention
- Summary of Application : Pravastatin is used for preventing cardiovascular disease in those at high risk . It is suggested to be used together with diet changes, exercise, and weight loss .
- Methods of Application : Pravastatin is taken orally . It works by inhibiting HMG-CoA reductase, an enzyme found in the liver that plays a role in producing cholesterol .
- Results or Outcomes : Pravastatin has been shown to reduce the risk of myocardial infarction, myocardial revascularization procedures, and cardiovascular mortality in adults with elevated low-density lipoprotein cholesterol .
4. Lipid Management
- Summary of Application : Pravastatin is used together with diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
- Methods of Application : Pravastatin is taken orally . It is suggested to be used together with diet changes, exercise, and weight loss .
- Results or Outcomes : Regular use of Pravastatin can help in managing lipid levels in the blood, thereby reducing the risk of heart disease .
5. Stroke Prevention
- Summary of Application : Pravastatin is used to lower the risk of stroke in people with or without coronary heart disease or other risk factors .
- Methods of Application : Pravastatin is taken orally . It works by inhibiting HMG-CoA reductase, an enzyme found in the liver that plays a role in producing cholesterol .
- Results or Outcomes : Regular use of Pravastatin can help in reducing the risk of stroke .
6. Heart Attack Prevention
- Summary of Application : Pravastatin is also used to lower the risk of heart attack in people with or without coronary heart disease or other risk factors .
- Methods of Application : Pravastatin is taken orally . It works by inhibiting HMG-CoA reductase, an enzyme found in the liver that plays a role in producing cholesterol .
- Results or Outcomes : Regular use of Pravastatin can help in reducing the risk of heart attack .
Safety And Hazards
Direcciones Futuras
Pravastatin has been studied for its efficacy and safety in the prophylaxis and treatment of preeclampsia . The use of pravastatin in preeclampsia reduced the incidence of preeclampsia by 61% and premature birth by 45% . Further studies are required to establish the pharmacokinetic-pharmacodynamic relationships of pravastatin and to provide optimal therapeutic efficacy for various types of patients with hypercholesterolemia .
Propiedades
IUPAC Name |
pyrimidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQNAXFIODVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864466 | |
Record name | Pyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanopyrimidine | |
CAS RN |
14080-23-0 | |
Record name | 2-Pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14080-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.